molecular formula C6H7ClN2O2S B13250149 5-Chloro-N-methylpyridine-3-sulfonamide

5-Chloro-N-methylpyridine-3-sulfonamide

Cat. No.: B13250149
M. Wt: 206.65 g/mol
InChI Key: BHVZKPIHTVZMCV-UHFFFAOYSA-N
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Description

5-Chloro-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-methylpyridine-3-sulfonamide typically involves the chlorination of N-methylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .

Scientific Research Applications

5-Chloro-N-methylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Chloro-N-methylpyridine-3-sulfonamide include:

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

5-chloro-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3

InChI Key

BHVZKPIHTVZMCV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=CN=C1)Cl

Origin of Product

United States

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